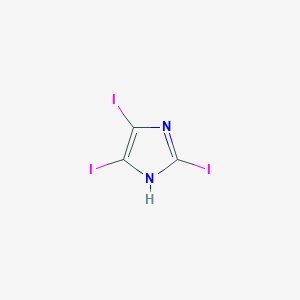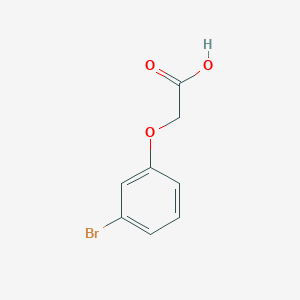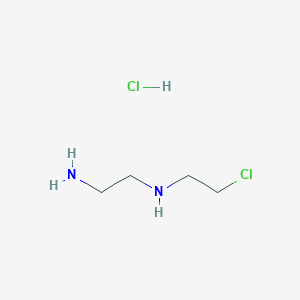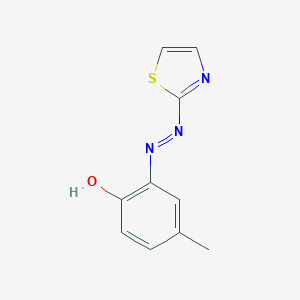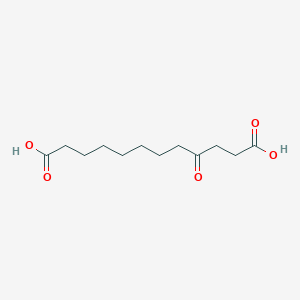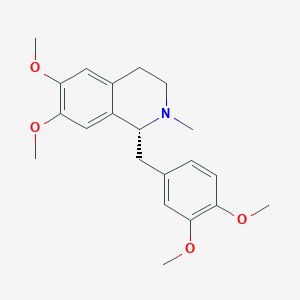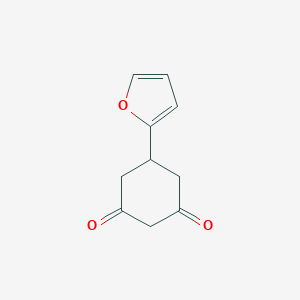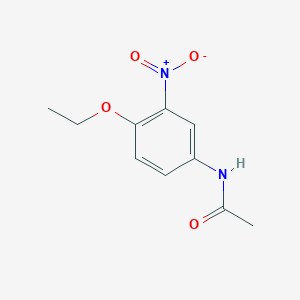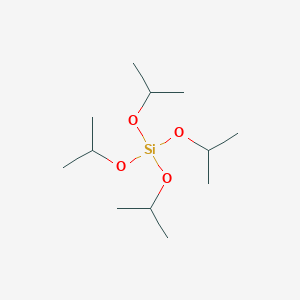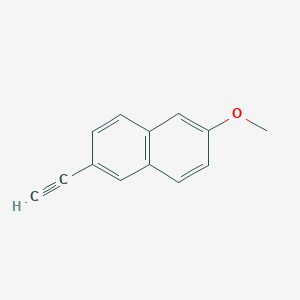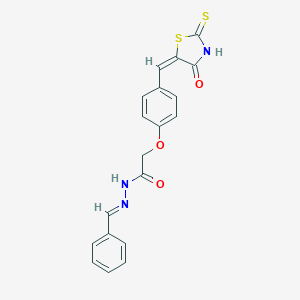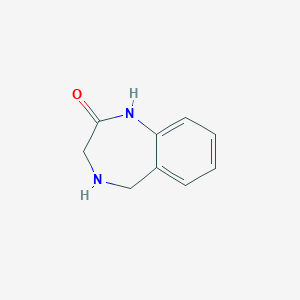
1,3,4,5-Tetrahidro-2H-1,4-benzodiazepin-2-ona
Descripción general
Descripción
4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE: is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anticonvulsant, anxiolytic, sedative, and muscle relaxant properties
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical tool.
Medicine: Explored for its anticonvulsant, anti-anxiety, and anti-HIV activities
Industry: Utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
Target of Action
It has been shown to possess significant anti-hiv-1 activity , suggesting that it may interact with proteins involved in the HIV-1 replication process.
Mode of Action
It is known to inhibit HIV-1 replication
Biochemical Pathways
The biochemical pathways affected by 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one are likely related to the HIV-1 replication process, given its demonstrated anti-HIV-1 activity . .
Pharmacokinetics
Its physical and chemical properties such as melting point (143-144 °c), boiling point (3390±210 °C), and solubility in DMSO and methanol can influence its bioavailability.
Result of Action
The result of the action of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one is the inhibition of HIV-1 replication . This suggests that it may have potential therapeutic applications in the treatment of HIV-1 infections.
Action Environment
The action, efficacy, and stability of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE can be synthesized through various methods. One common approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another method includes the condensation of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions. The use of catalysts such as palladium on carbon (Pd/C) and specific reaction temperatures and pressures ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atom, can produce a wide range of derivatives with varying biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepinones, oximes, and hydrogenated derivatives, each with distinct pharmacological properties .
Comparación Con Compuestos Similares
4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE can be compared with other benzodiazepine derivatives such as:
Diazepam: Known for its strong anxiolytic and muscle relaxant effects.
Lorazepam: Widely used for its sedative and anxiolytic properties.
Clonazepam: Primarily used as an anticonvulsant.
The uniqueness of 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one lies in its structural simplicity and its potential for modification to produce a wide range of biologically active derivatives .
Propiedades
IUPAC Name |
1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-6-10-5-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAFEIDZVHGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171291 | |
| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824-72-2 | |
| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of TBO derivatives in the context of HIV research?
A: TBO derivatives are structurally similar to 4,5,6,7-Tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-ones (TIBO) compounds, which have demonstrated significant anti-HIV-1 activity [, ]. Researchers investigated TBOs, which are essentially truncated TIBO analogues, to understand the impact of removing the 5-membered imidazole ring on anti-HIV activity.
Q2: What were the key findings regarding the anti-HIV activity of TBO derivatives?
A: While TBO derivatives exhibited lower potency compared to their parent TIBO compounds, they still displayed significant anti-HIV-1 activity [, ]. This finding suggests that the core structure of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one holds potential for further development as a scaffold for anti-HIV drug discovery.
Q3: How does the structure of TBO derivatives relate to their activity?
A: The research primarily focuses on the removal of the 5-membered imidazole ring present in TIBO compounds [, ]. Further studies exploring modifications to the substituents on the 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one core could provide valuable insights into structure-activity relationships and guide the development of more potent and selective anti-HIV agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

